molecular formula C11H8N2O2S B8447875 7-Methoxy-imidazo[2,1-b]benzothiazole-2-carboxaldehyde

7-Methoxy-imidazo[2,1-b]benzothiazole-2-carboxaldehyde

Cat. No. B8447875
M. Wt: 232.26 g/mol
InChI Key: RCCRMTHKTBGESV-UHFFFAOYSA-N
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Patent
US04895863

Procedure details

5.0 g (0.0225 mole) of the product of Step A and 10 g (0.115 mole) of manganese dioxide were stirred under reflux in 500 ml of chloroform for 2 hours. The mixture was filtered hot through celite and evaporated under reduced pressure to obtain 3.92 g (79% yield) of 7-methoxy-imidazo[2,1-b]benzothiazole-2-carboxaldehyde as colorless crystals melting at 214° to 215° C. (EtOH).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]2[N:7]3[CH:12]=[C:11]([CH2:13][OH:14])[N:10]=[C:8]3[S:9][C:5]=2[CH:4]=1.CCO>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]2[N:7]3[CH:12]=[C:11]([CH:13]=[O:14])[N:10]=[C:8]3[S:9][C:5]=2[CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC2=C(N3C(S2)=NC(=C3)CO)C=C1
Name
Quantity
10 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered hot through celite
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N3C(S2)=NC(=C3)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.92 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.